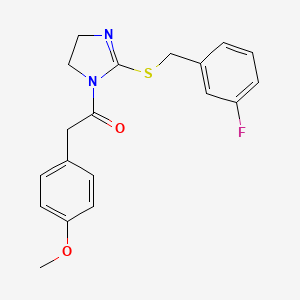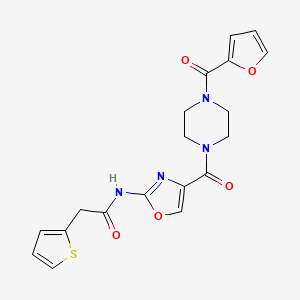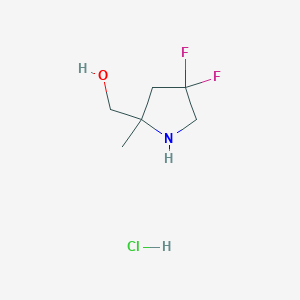![molecular formula C20H15FN6O4 B2661824 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 872590-57-3](/img/structure/B2661824.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and rings, including a benzodioxole, a triazolopyrimidine, and a fluorophenyl group. These groups could potentially confer various properties to the compound, depending on their arrangement and the specific substituents present .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole and triazolopyrimidine rings, the introduction of the fluorophenyl group, and the coupling of these components together. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and triazolopyrimidine rings would likely contribute significantly to the compound’s 3-dimensional shape and electronic structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its functional groups and the conditions under which it is used. The presence of the benzodioxole, triazolopyrimidine, and fluorophenyl groups could potentially make the compound reactive towards various nucleophiles, electrophiles, or radicals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the benzodioxole and triazolopyrimidine rings could potentially influence the compound’s solubility, stability, and reactivity .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide:
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals, particularly due to its unique structural properties. The presence of the triazolopyrimidine core and the benzodioxole moiety suggests it could be a candidate for targeting specific biological pathways, making it useful in the treatment of various diseases, including cancer and infectious diseases .
Anticancer Research
The compound’s structure, which includes a fluorophenyl group, is indicative of potential anticancer properties. Fluorinated compounds are often more metabolically stable and can interact more effectively with biological targets. Research into this compound could lead to the development of new anticancer agents that are more effective and have fewer side effects .
Antiviral Applications
Given the ongoing need for effective antiviral agents, this compound’s unique structure could be explored for antiviral properties. The triazolopyrimidine scaffold is known for its antiviral activity, and modifications to this structure could enhance its efficacy against a range of viruses .
Neuroprotective Agents
The benzodioxole moiety in the compound is known for its neuroprotective properties. Research into this compound could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to cross the blood-brain barrier and interact with neural pathways makes it a promising candidate .
Anti-inflammatory Research
The compound’s structure suggests it could have anti-inflammatory properties. The presence of the triazolopyrimidine and benzodioxole groups could inhibit specific enzymes involved in the inflammatory process. This makes it a potential candidate for the development of new anti-inflammatory drugs .
Antibacterial Applications
The compound could be explored for its antibacterial properties. The unique combination of the triazolopyrimidine and benzodioxole moieties could interact with bacterial enzymes and inhibit their growth. This could lead to the development of new antibiotics, particularly important in the face of rising antibiotic resistance .
Enzyme Inhibition Studies
The compound’s structure makes it a potential candidate for enzyme inhibition studies. It could be used to develop inhibitors for specific enzymes involved in various diseases. This application is crucial for understanding disease mechanisms and developing targeted therapies .
Molecular Probes
Due to its unique chemical structure, this compound could be used as a molecular probe in biochemical research. It could help in studying the interactions between proteins and other molecules, providing insights into cellular processes and aiding in the development of new therapeutic strategies .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O4/c21-13-2-1-3-14(7-13)27-19-18(24-25-27)20(29)26(10-23-19)9-17(28)22-8-12-4-5-15-16(6-12)31-11-30-15/h1-7,10H,8-9,11H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLJUQPHGSQLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Butylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661741.png)
![Methyl 4-oxo-4-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}butanoate](/img/structure/B2661743.png)
![2-cyano-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2661745.png)
![N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide](/img/structure/B2661746.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2661751.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2661752.png)
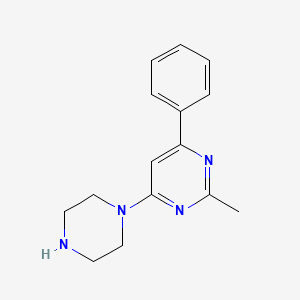

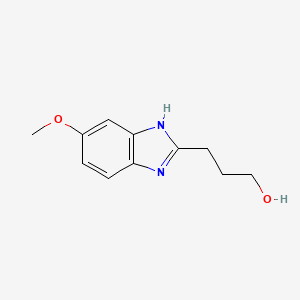
![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2661761.png)
